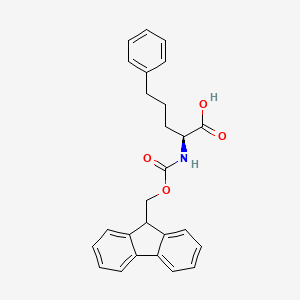

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid is a useful research compound. Its molecular formula is C26H25NO4 and its molecular weight is 415.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Solid Phase Synthesis

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid is used in the development of new linkers for solid phase synthesis. These linkers exhibit higher acid stability compared to standard trityl resins and enable the immobilization and subsequent cleavage of carboxylic acids and amines (Bleicher, Lutz, & Wuethrich, 2000).

Synthesis of β-Amino Acids

- The compound plays a significant role in the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) β-amino acids, achieved through the Arndt-Eistert protocol with high yield and purity (Ellmerer-Müller, Brössner, Maslouh, & Takó, 1998).

Peptide Synthesis

- The compound is integral in preparing N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides, demonstrating a key role in peptide synthesis (Šebesta & Seebach, 2003).

Self-Assembled Structures

- It is utilized in studying the self-assembled structures formed by Fmoc-modified aliphatic uncharged single amino acids. This research contributes to the design of novel self-assembled architectures in material science and nanotechnology (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).

Enzyme-Activated Surfactants

- The compound is also used in creating enzyme-activated surfactants for carbon nanotubes, facilitating homogeneous aqueous nanotube dispersions under physiological conditions (Cousins, Das, Sharma, Li, Mcnamara, Hillier, Kinloch, & Ulijn, 2009).

Controlled Morphological Changes

- It is involved in controlled morphological changes in self-assembled structures, specifically with Fmoc variants of threonine and serine. This demonstrates its potential in the development of materials with customized properties (Kshtriya, Koshti, & Gour, 2021).

Crystal Structure Analysis

- The compound is used in the synthesis of differentially protected azatryptophan derivatives, aiding in crystal structure analysis and the development of novel biomaterials (Nimje, Vytla, Kuppusamy, Velayuthaperumal, Jarugu, Reddy, Chikkananjaiah, Rampulla, Cavallaro, Li, Mathur, Gupta, & Roy, 2020).

Synthesis of Fluvoxamine

- Its derivatives are used in the synthesis of radioligands like fluvoxamine for positron emission tomography (PET), demonstrating its application in medical imaging (Matarrese, Soloviev, Todde, Magni, Colombo, Galli Kienle, & Fazio, 1997).

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h1-7,9-10,12-15,23-24H,8,11,16-17H2,(H,27,30)(H,28,29)/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBKBGOHVBNXRB-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine](/img/structure/B1332785.png)

![1,3-Dioxolo[4,5-F]benzothiazol-6-amine](/img/structure/B1332806.png)

![1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine](/img/structure/B1332820.png)